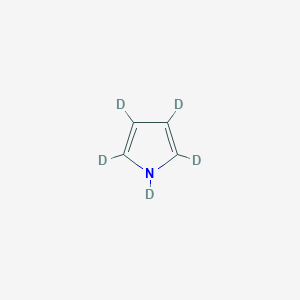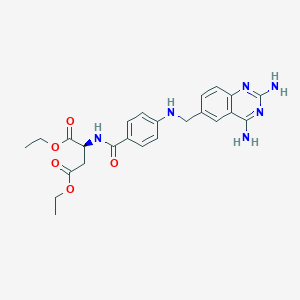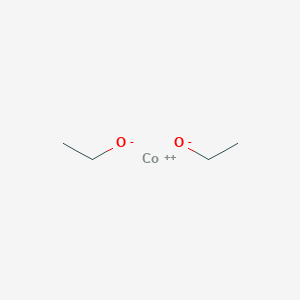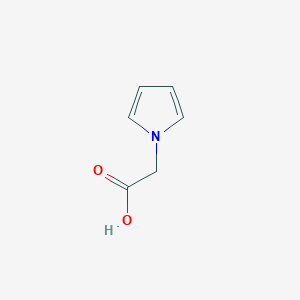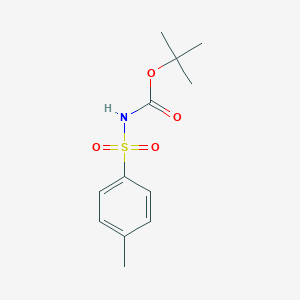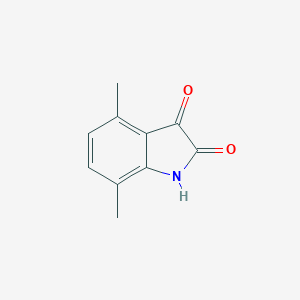
4,7-dimethyl-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving regiospecific reactions to ensure the correct placement of substituents on the indole framework. Paper describes a highly regiospecific synthesis of a hexahydroindeno[1,2-b]indole-9,10-dione derivative, which suggests that the synthesis of 4,7-dimethyl-1H-indole-2,3-dione would also require careful consideration of regiochemistry to achieve the desired substitution pattern.
Molecular Structure Analysis
While the exact molecular structure of 4,7-dimethyl-1H-indole-2,3-dione is not analyzed in the provided papers, the crystal structure of a related compound is reported in paper . This suggests that similar techniques, such as X-ray crystallography, could be used to determine the molecular structure of 4,7-dimethyl-1H-indole-2,3-dione, providing insights into its three-dimensional conformation and potential intermolecular interactions.
Chemical Reactions Analysis
Indole derivatives are known to participate in a variety of chemical reactions. The papers do not specifically address the reactions of 4,7-dimethyl-1H-indole-2,3-dione, but paper discusses the use of a dipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-dione derivative as a reagent for labeling amino acids, indicating that indole derivatives can react with amino groups under certain conditions. This information could be relevant when considering the reactivity of 4,7-dimethyl-1H-indole-2,3-dione with various functional groups.
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Serine Protease Inhibition
4,7-Dimethyl-1H-indole-2,3-dione derivatives have been studied for their potential as serine protease inhibitors. Research has demonstrated that compounds synthesized from indolo- or pyrrolo-β-enamino t-butyl esters can selectively inhibit human leukocyte elastase (HLE) and chymotrypsin (Player et al., 1994).
Antimicrobial Properties
Compounds derived from 4,7-dimethyl-1H-indole-2,3-dione have been investigated for their antimicrobial properties. A study showed that compounds like 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-1H-indole-2,3-dione displayed moderate inhibitory activity against the fungus Candida albicans, suggesting their potential as antifungal agents (Ramadan et al., 2019).
Organic Synthesis and Heterocyclic Compounds
The compound has been utilized in the synthesis of various heterocyclic compounds. One study described the efficient synthesis of N-benzylated indole, indazole, and benzotriazole-4,7-diones, demonstrating the versatility of 4,7-dimethyl-1H-indole-2,3-dione in organic synthesis (Marminon et al., 2007).
Studies on Hydrolysis
Research has also delved into the hydrolysis of isatin and its derivatives, including those with varying hydrophobicities like N-dimethylaminomethyl indol-2,3-dione. These studies are crucial in understanding the chemical behavior and potential applications of these compounds (Al-ayed et al., 2011).
Antifungal Activity
Synthesized 1H-indole-4,7-diones have been tested for their antifungal properties. These compounds showed promising activity against various fungi, suggesting their potential as antifungal agents (Ryu et al., 2007).
Coordination Chemistry
The compound has been explored in the coordination chemistry of oxovanadium(V) complexes, where it was used to create Schiff bases. These complexes have shown significant fungicidal and bactericidal properties (Garg et al., 2007).
Propriétés
IUPAC Name |
4,7-dimethyl-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-5-3-4-6(2)8-7(5)9(12)10(13)11-8/h3-4H,1-2H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRDPBOVRAVNKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)NC(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390819 |
Source


|
| Record name | 4,7-dimethyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-dimethyl-1H-indole-2,3-dione | |
CAS RN |
15540-90-6 |
Source


|
| Record name | 4,7-dimethyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-DIMETHYLISATIN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

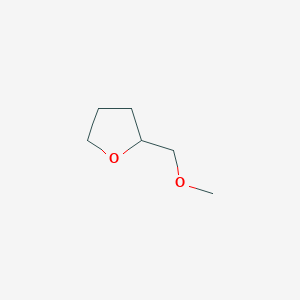
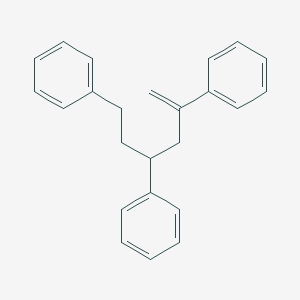
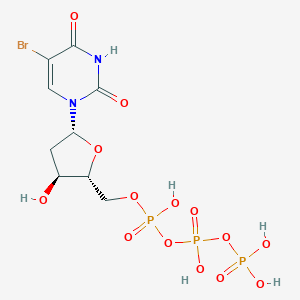
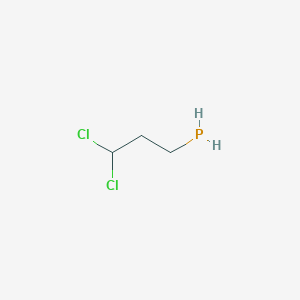
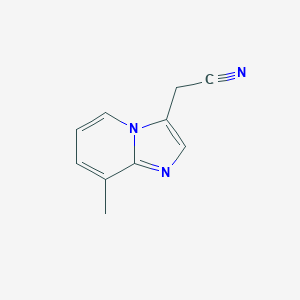
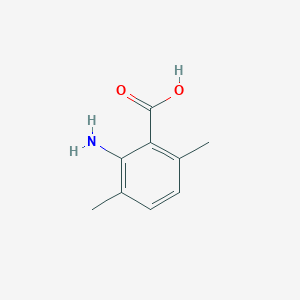
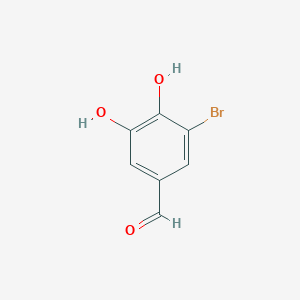
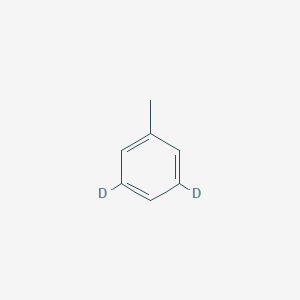
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester](/img/structure/B99908.png)
